molecular formula C12H18ClN3OSi B1389937 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 941685-26-3

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Número de catálogo: B1389937
Número CAS: 941685-26-3
Peso molecular: 283.83 g/mol
Clave InChI: YWBDBLXIRAQZIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic compound of interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and molecular biology. This compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heterocycle known for its bioactive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

  • Starting Material: : The synthesis often starts with a suitable pyrimidine derivative.

  • Silyl Ether Formation: : The ethoxymethyl group can be attached using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (NEt₃) to form the trimethylsilyl (TMS) ether.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely follow similar steps but optimized for larger-scale production, including the use of flow chemistry techniques to enhance reaction efficiency and yield. Quality control measures would ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

  • Substitution Reactions: : The chlorine atom at the 4-position can undergo nucleophilic substitution, resulting in the formation of various derivatives.

  • Oxidation and Reduction: : While direct oxidation or reduction of this compound may not be common, its derivatives might undergo such reactions under specific conditions.

  • Hydrolysis: : The trimethylsilyl ether can be hydrolyzed to reveal a free hydroxyl group under acidic or basic conditions.

Common Reagents and Conditions

  • Nucleophiles: : Such as amines or thiols for substitution reactions.

  • Oxidizing Agents: : Like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

  • Hydrolysis: : Typically achieved using water or aqueous acid/base solutions.

Major Products Formed

  • Substitution Products: : Various substituted pyrrolo[2,3-d]pyrimidines depending on the nucleophile used.

  • Hydrolysis Products: : A free hydroxyl group replacing the trimethylsilyl ether.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Dual Inhibitory Activity

One of the primary applications of this compound is in the design and preparation of conjugate derivatives that exhibit dual inhibitory activity against Janus kinase (JAK) and histone deacetylase (HDAC). These enzymes play crucial roles in various cellular processes, including inflammation and cancer progression. The ruxolitinib-vorinostat conjugate is a notable example where this compound contributes to enhanced therapeutic efficacy by targeting multiple pathways simultaneously .

1.2 Anticancer Research

The compound has been studied for its potential in anticancer therapies. By inhibiting JAK and HDAC, it may help in reducing tumor growth and improving patient outcomes in cancers characterized by aberrant signaling pathways. The combination of JAK inhibitors with HDAC inhibitors represents a promising strategy to overcome resistance mechanisms often seen in cancer treatments .

Synthesis and Characterization

2.1 Synthetic Route

The synthesis of 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This method allows for the introduction of the trimethylsilyl ether moiety, which enhances the compound's solubility and bioavailability .

2.2 Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) are commonly employed to verify the identity and quality of the compound .

Case Studies

3.1 Ruxolitinib-Vorinostat Conjugates

In a study examining the efficacy of ruxolitinib-vorinostat conjugates, researchers found that incorporating this compound significantly enhanced the antiproliferative effects against various cancer cell lines. The dual inhibition mechanism was shown to synergistically induce apoptosis in resistant cancer cells .

3.2 In Vivo Studies

Further investigations into animal models demonstrated that compounds derived from this structure could effectively reduce tumor sizes while minimizing side effects typically associated with traditional chemotherapeutics. This highlights its potential as a lead compound for developing new cancer therapies .

Mecanismo De Acción

The biological activity of compounds related to 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine often involves interactions with specific molecular targets such as kinases, enzymes, or receptors. By binding to these targets, the compound can modulate signaling pathways or enzyme activities, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

  • 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-d]pyrimidine: : Differing in the positioning and substitution patterns on the pyrrolo[2,3-d]pyrimidine core.

  • 7H-pyrrolo[2,3-d]pyrimidines: : With varying substituents that alter their chemical and biological properties.

Highlighting Uniqueness

The presence of both a chlorine atom and a trimethylsilyl ether group in 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine provides it with unique reactivity and potential for derivatization, setting it apart from other similar compounds. Its dual functional groups enable diverse chemical transformations and enhance its utility in synthetic and medicinal chemistry.

There you go—everything you need to know about this intriguing compound!

Actividad Biológica

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 941685-26-3) is a pyrrolopyrimidine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula: C₁₂H₁₈ClN₃OSi
  • Molecular Weight: 283.83 g/mol
  • Purity: Typically available in high purity for research applications.
  • Storage Conditions: Recommended storage in an inert atmosphere at temperatures between 2-8°C.

Antiviral and Antimicrobial Properties

Research indicates that pyrrolopyrimidines, including 4-chloro derivatives, exhibit significant antiviral and antimicrobial activities. A study highlighted the bioisosteric relationship of pyrrolopyrimidines with purines, suggesting their utility in developing antiviral agents targeting various viral infections .

Anti-inflammatory Effects

Pyrrolopyrimidine compounds have also demonstrated anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR of pyrrolopyrimidines has been extensively studied to optimize their biological activity. Modifications at the C-4 and N-7 positions have shown promising results in enhancing potency against specific targets. For instance, the introduction of a trimethylsilyl group at the ethoxymethyl position has been linked to increased stability and bioavailability .

Synthesis Pathways

The synthesis of this compound typically involves:

  • Lithiation : Directed lithiation at the C-6 position using reagents such as n-butyllithium.
  • Functionalization : Subsequent reactions with aldehydes or ketones to introduce various functional groups.
  • Purification : The final product is purified through methods like silica gel chromatography.

The use of additives such as bis(2-dimethylaminoethyl) ether has been shown to improve yields significantly during the lithiation process .

Case Studies

  • Antiviral Activity : A recent study explored the antiviral efficacy of a series of pyrrolopyrimidine derivatives against HIV, showing subnanomolar activity for some compounds. This suggests that modifications similar to those seen in 4-chloro derivatives could enhance efficacy against viral targets .
  • Cancer Cell Line Studies : In vitro studies have indicated that certain pyrrolopyrimidine analogs can inhibit proliferation in various cancer cell lines, demonstrating potential as chemotherapeutic agents. The specific mechanisms of action are still under investigation but may involve interference with DNA synthesis or repair mechanisms .

Propiedades

IUPAC Name

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBDBLXIRAQZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673881
Record name 4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941685-26-3
Record name 4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask equipped with a nitrogen inlet, addition funnel, thermowell, and mechanical stirrer was added 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1, 600 g, 3.91 mol) and dimethylacetimide (9.6 L). The mixture was cooled to −5° C. in an ice/brine bath and sodium hydride (NaH, 60 wt %, 174 g, 4.35 mol, 1.1 equiv) was added in portions as a solid. The mixture went to a dark solution during 15 minutes and trimethylsilylethoxymethyl chloride (2, 763 mL, 4.31 mol, 1.1 equiv) was added slowly via an addition funnel at a rate that the temperature did not exceed 5° C. The reaction was stirred for 30 minutes, determined to be complete by TLC and HPLC, and water (1 L) was slowly added to quench the reaction. The mixture was then diluted with water (12 L) and MTBE (8 L). The layers were separated and the aqueous was re-extracted with MTBE (8 L). The combined organic layers were washed with water (2×4 L) and brine (4 L), dried over sodium sulfate (NaSO4), and solvents removed under reduced pressure. The residue was dissolved in heptane (2 L), filtered and loaded onto a silica gel (3.5 kg) column eluting with heptane (˜6 L), 95% heptane/ethyl acetate (˜12 L), 90% heptane/ethyl acetate (10 L), and finally 80% heptane/ethyl acetate (10 L). The pure fractions were combined and concentrated under reduced pressure to give 4-chloro-7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine (3a, 987 g, 1109.8 g theoretical, 88.9% yield) as a pale yellow oil that partially solidified to an oily solid on standing at room temperature. For 3a: 1H NMR (DMSO-d6, 300 MHz) δ ppm 8.67 (s, 1H), 7.87 (d, 1H, J=3.8 Hz), 6.71 (d, 1H, J=3.6 Hz), 5.63 (s, 2H), 3.50 (t, 2H, J=7.9 Hz), 0.80 (t, 2H, J=8.1 Hz), 1.24 (s, 9H); 13C NMR (DMSO-d6, 100 MHz) δ ppm 151.3, 150.8, 150.7, 131.5, 116.9, 99.3, 72.9, 65.8, 17.1, −1.48; C12H18ClN3OSi (MW 283.83), LCMS (EI) m/e 284/286 (M++H).
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
174 g
Type
reactant
Reaction Step Two
Quantity
763 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 L
Type
solvent
Reaction Step Four
Name
Quantity
8 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (5 g, 32.6 mmol) in THF (50 mL) was added NaH (30%, 4 g, 50.0 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 1 hour before the addition of (2-(chloromethoxy)ethyl)-trimethylsilane (15 g, 90.0 mmol). The reaction was stirred at ambient temperature for 3 hours. It was then treated with water (5 mL) and extracted with EtOAc. The organic layer was concentrated under reduced pressure, and the residue was purified by chromatography to give the title compound. MS (m/z): 284 (M+H)+ (35Cl), 286 (M+H)+ (37Cl).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a flask equipped with a nitrogen inlet, addition funnel, thermowell, and mechanical stirrer was added 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1, 600 g, 3.91 mol) and dimethylacetimide (9.6 L). The mixture was cooled to −5° C. in an ice/brine bath and sodium hydride (NaH, 60 wt %, 174 g, 4.35 mol, 1.1 equiv) was added in portions as a solid. The mixture went to a dark solution during 15 minutes and trimethylsilylethoxymethyl chloride (2, 763 mL, 4.31 mol, 1.1 equiv) was added slowly via an addition funnel at a rate that the temperature did not exceed 5° C. The reaction was stirred for 30 minutes, determined to be complete by TLC and HPLC, and water (1 L) was slowly added to quench the reaction. The mixture was then diluted with water (12 L) and MTBE (8 L). The layers were separated and the aqueous was re-extracted with MTBE (8 L). The combined organic layers were washed with water (2×4 L) and brine (4 L), dried over sodium sulfate (NaSO4), and solvents removed under reduced pressure. The residue was dissolved in heptane (2 L), filtered and loaded onto a silica gel (3.5 kg) column eluting with heptane (˜6 L), 95% heptane/ethyl acetate (˜12 L), 90% heptane/ethyl acetate (10 L), and finally 80% heptane/ethyl acetate (10 L). The pure fractions were combined and concentrated under reduced pressure to give 4-chloro-7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine (3a, 987 g, 1109.8 g theoretical, 88.9% yield) as a pale yellow oil that partially solidified to an oily solid on standing at room temperature. For 3a: 1H NMR (DMSO-d6, 300 MHz) δ ppm 8.67 (s, 1H), 7.87 (d, 1H, J=3.8 Hz), 6.71 (d, 1H, J=3.6 Hz), 5.63 (s, 2H), 3.50 (t, 2H, J=7.9 Hz), 0.80 (t, 2H, J=8.1 Hz), 1.24 (s, 9H); 13C NMR (DMSO-d6, 100 MHz) δ ppm 151.3, 150.8, 150.7, 131.5, 116.9, 99.3, 72.9, 65.8, 17.1, −1.48; C12H18ClN3OSi (MW 283.83), LCMS (EI) m/e 284/286 (M++H).
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
174 g
Type
reactant
Reaction Step Two
Quantity
763 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 L
Type
solvent
Reaction Step Four
Name
Quantity
8 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a stirred suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (3.00 g, 19.5 mmol) in DMF (45 mL) was added SEM-Cl (5.20 mL, 29.3 mmol). The resulting mixture was placed under nitrogen and cooled to 0° C. in an ice bath. NaH (0.938 g of a 60% dispersion in mineral oil, 23.4 mmol) was added, the resulting yellow suspension was stirred at 0° C. for approximately 1 hour. The reaction was quenched with 10% aqueous NaCl (180 mL), and the resulting mixture was extracted with EtOAc (180 mL). The organic washings were washed with additional 10% aqueous NaCl (180 mL), dried over sodium sulfate, filtered, and concentrated in vacuo to a crude oil. The oil was purified by column chromatography on silica gel eluting with EtOAc/hexane (2-20%) to afford the title compound as an oil. LRMS calc'd for C12H19ClN3OSi [M+H]+, 284; found 284. 1H NMR (500 MHz, CDCl3) δ 8.67 (s, 1H), 7.39 (d, 1H), 6.67 (d, 1H), 5.65 (s, 2H), 3.52 (t, 2H), 0.91 (t, 2H), 0.06 (s, 9H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.